molecular formula C12H12N6O B2968415 (E)-3-(4-ethoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile CAS No. 1025680-23-2

(E)-3-(4-ethoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile

Cat. No. B2968415
CAS RN: 1025680-23-2
M. Wt: 256.269
InChI Key: UPDZVRGNNPDFOW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-ethoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Reactivity and Interaction Studies

  • The study of α-acetylenic esters' reactivity, such as "(E)-3-(4-ethoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile", shows their potential in forming ethylenic β-ureidoxy ester isomers through 1,4-addition reactions. This chemical behavior highlights its use in synthesizing complex organic structures, providing insights into reaction mechanisms involving ethylenic and tetrazolyl groups (Lassalvy, C., Petrus, C., & Petrus, F., 1981).

Applications in Electrochemiluminescent Devices

  • A study on ruthenium(II) polypyridine complexes bearing 5-aryltetrazolate ligands, related to the deprotonated form of compounds like "this compound", indicates their significant potential in electrochemiluminescent devices. These complexes show high luminescence efficiency, which is crucial for the development of new materials for lighting and display technologies (Stagni, S. et al., 2006).

Photophysical Properties and Fluorescence Quenching Studies

  • Research on metallo-phthalocyanines substituted with tetrazolyl groups, similar in structure to "this compound", has been conducted to explore their photophysical properties. These studies provide valuable data for applications in photodynamic therapy and as fluorescence probes, due to their efficient fluorescence quenching by benzoquinone (Yenilmez, H. Y., Sevim, A., & Bayır, Z., 2013).

Antimycobacterial Activity Research

  • Investigations into compounds structurally related to "this compound" have been conducted to assess their antimycobacterial activity. These studies aim to identify new therapeutic agents against Mycobacterium tuberculosis, showcasing the potential medical applications of such compounds (Sanna, P. et al., 2002).

Energetic Material and Propellant Applications

  • Tetrazoles, including those structurally similar to "this compound", are explored for their use as energetic materials and propellants. Their high positive enthalpy of formation makes them attractive candidates for applications requiring high-energy compounds (Yannacone, S. F. et al., 2021).

properties

IUPAC Name

(E)-3-(4-ethoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-2-19-11-5-3-10(4-6-11)14-8-9(7-13)12-15-17-18-16-12/h3-6,8,14H,2H2,1H3,(H,15,16,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDZVRGNNPDFOW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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